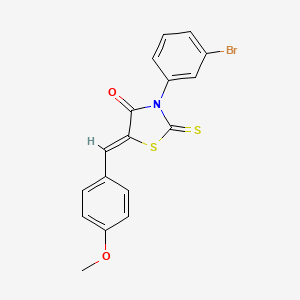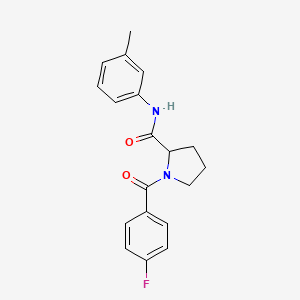
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-(2-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-(2-pyridinylmethyl)propanamide is a chemical compound also known as TAK-659. It is a kinase inhibitor that has been extensively studied for its potential in treating various types of cancers and autoimmune diseases.
Mecanismo De Acción
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes. These enzymes play a crucial role in the activation and proliferation of immune cells. By inhibiting these enzymes, TAK-659 can suppress the activity of immune cells that contribute to autoimmune diseases. TAK-659 also inhibits the activity of kinases involved in the growth and survival of cancer cells, thereby preventing their proliferation.
Biochemical and Physiological Effects:
TAK-659 has been found to have a potent inhibitory effect on BTK and ITK enzymes. This leads to a decrease in the activity of immune cells that contribute to autoimmune diseases. TAK-659 has also been shown to inhibit the activity of kinases involved in the growth and survival of cancer cells, leading to their death. In addition, TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 is its selectivity for BTK and ITK enzymes, which reduces the risk of off-target effects. TAK-659 also has a favorable pharmacokinetic profile, making it suitable for oral administration. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, TAK-659 is a potent inhibitor of BTK and ITK enzymes, which may lead to immunosuppression and an increased risk of infections.
Direcciones Futuras
For TAK-659 research include optimizing its pharmacokinetic profile, identifying biomarkers for patient selection, and developing combination therapies to enhance its therapeutic efficacy. TAK-659 may also have potential applications in other diseases such as inflammatory bowel disease and multiple sclerosis.
Métodos De Síntesis
The synthesis of TAK-659 involves the reaction between 3-(2-chlorophenyl)-3-(3-hydroxyphenyl)propanoic acid and 2-(pyridin-2-ylmethyl)amine in the presence of a coupling reagent. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain TAK-659 in its pure form.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential in treating various types of cancers and autoimmune diseases. It has been shown to inhibit the proliferation of cancer cells by targeting specific kinases involved in cell growth and survival. TAK-659 has also been found to be effective in suppressing the activity of immune cells that contribute to autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-20-10-2-1-9-18(20)19(15-6-5-8-17(25)12-15)13-21(26)24-14-16-7-3-4-11-23-16/h1-12,19,25H,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSDMPKRCSWDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)NCC2=CC=CC=N2)C3=CC(=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-(2-pyridinylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972095.png)
![4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol](/img/structure/B5972108.png)

![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)

![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)